N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
Description
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamidophenyl group with a dihydroquinolinyl moiety, connected through an acetyl linkage. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4/c1-16(29)25-17-8-10-18(11-9-17)26-22(30)15-28-21-7-3-2-6-19(21)20(14-23(28)31)24(32)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
QEJYSJATXCBCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to yield 4-acetamidophenol.
Synthesis of the Dihydroquinolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the dihydroquinolinyl structure.
Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the dihydroquinolinyl intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the acetamidophenyl and dihydroquinolinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with altered functional groups.
Reduction: May produce reduced forms with modified functional groups.
Substitution: Can result in substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Similar in structure but with variations in functional groups.
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Differing in the position or type of substituents on the aromatic ring.
The uniqueness of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-12-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and molecular architecture, which may confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
